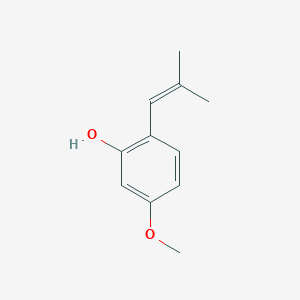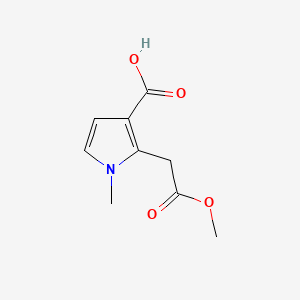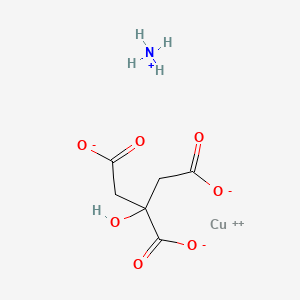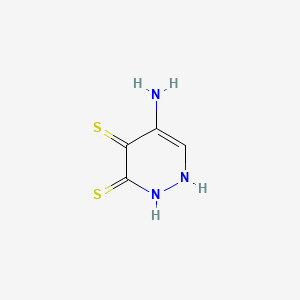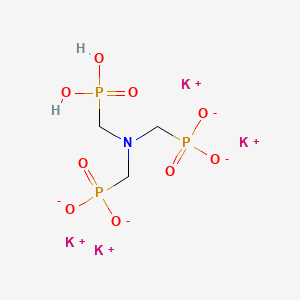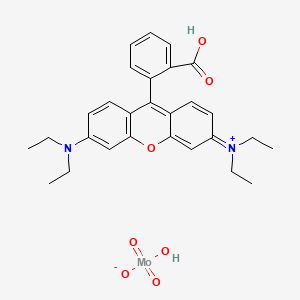
1-Tetradecylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetradecylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C17H32N2O2. It is characterized by the presence of an imidazolidine ring substituted with a tetradecyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tetradecylimidazolidine-2,4-dione can be synthesized through the reaction of imidazole aldehydes with ethanol as a solvent. The reaction typically involves the formation of intermediate products, which are then converted into the final compound through further chemical reactions .
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Tetradecylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted imidazolidine compounds .
Scientific Research Applications
1-Tetradecylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Tetradecylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Thiazolidine-2,4-dione: This compound shares a similar heterocyclic structure and is known for its hypoglycemic and antimicrobial properties.
1-H-imidazole: This compound is another heterocyclic compound with similar chemical properties and applications.
Uniqueness: 1-Tetradecylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of a long alkyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
85391-29-3 |
|---|---|
Molecular Formula |
C17H32N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-tetradecylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H32N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(20)18-17(19)21/h2-15H2,1H3,(H,18,20,21) |
InChI Key |
AESJECFMHVOYGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1CC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


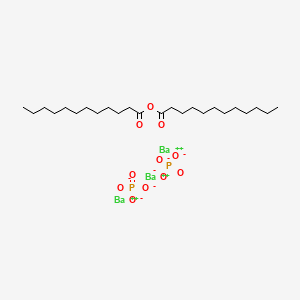

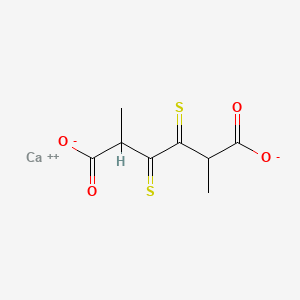
![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)

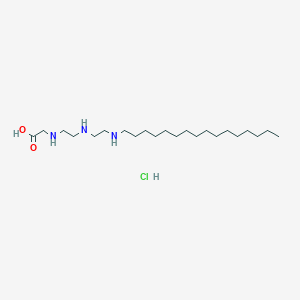
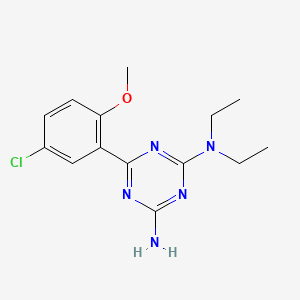
![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669341.png)
